molecular formula C16H18BrClF3NO2 B2784174 Tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate CAS No. 2137546-26-8

Tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No. B2784174
CAS RN: 2137546-26-8
M. Wt: 428.67
InChI Key: DEAKUAPMJKGATE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C16H18BrClF3NO2 and its molecular weight is 428.67. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis of Pyrrolidines

One of the remarkable applications of compounds structurally related to tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate is in the enantioselective synthesis of pyrrolidines. These pyrrolidines are synthesized via a nitrile anion cyclization strategy, which is a practical asymmetric synthesis method achieving high yields and enantiomeric excess. This method is significant for synthesizing N-tert-butyl disubstituted pyrrolidines, showcasing a five-step, chromatography-free process from starting materials to the desired pyrrolidine carboxylic acids with over 95% yield and 94-99% enantiomeric excess (Chung et al., 2005).

Coupling Reactions for Pyridine Derivatives

The compound also finds its application in coupling reactions, specifically in the preparation and palladium-catalyzed coupling of arylboronic acids with partially reduced pyridine derivatives. This process leads to the production of a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating the versatility of related structures in synthesizing complex organic molecules (Wustrow & Wise, 1991).

Asymmetric Synthesis for Antithrombin Activity

Further expanding on the versatility, asymmetric synthesis of enantiomerically pure pyrrolidine derivatives with tert-butyl groups has been explored for their potential antithrombin activity. Using FAM-catalytic methodology, enantiomers of pyrrolidine derivatives are synthesized efficiently with an ee of >90% on a gram scale. These derivatives are investigated for their potential as thrombin inhibitors through molecular docking studies, highlighting their significance in medicinal chemistry (Ayan et al., 2013).

Ruthenium-Catalyzed Arylation

Additionally, ruthenium catalysis is applied in the arylation of carboxylic acids with diverse aryl halides, including iodide, bromide, and triflate, using tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate related structures. This method showcases the ability to conduct arylation with high efficiency, broadening the scope of synthetic applications for constructing complex molecular architectures (Huang & Weix, 2016).

properties

IUPAC Name

tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrClF3NO2/c1-14(2,3)24-13(23)22-7-6-15(9-22,16(19,20)21)11-5-4-10(17)8-12(11)18/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAKUAPMJKGATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=C(C=C(C=C2)Br)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate

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